molecular formula C10H20Cl2N2O2 B2597355 1-(4-Piperidinyl)-L-proline dihydrochloride CAS No. 1609388-60-4

1-(4-Piperidinyl)-L-proline dihydrochloride

Cat. No. B2597355
CAS RN: 1609388-60-4
M. Wt: 271.18
InChI Key: NFSHVJGFQYVCGD-WWPIYYJJSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of 1-(4-Piperidinyl)-L-proline dihydrochloride, there are methods for the synthesis of related piperidine derivatives. For instance, a rhodium-catalysed reductive transamination reaction has been reported for the rapid preparation of a variety of chiral piperidines and fluoropiperidines from simple pyridinium salts .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

1-(4-Piperidinyl)-L-proline dihydrochloride has demonstrated notable applications in organic synthesis. For instance, L-proline/piperidine was identified as a superior recyclable catalyst system in the condensation of acetone to prepare mesityl oxide, an important intermediate in the chemical industry. The catalyst system, when bound onto polymer resin, enhanced selectivity and reduced catalyst loss, showcasing its potential as an alternative to traditional inorganic catalysts under mild and neutral conditions (Xu et al., 2015). Similarly, N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives, synthesized through a facile process involving this compound, served as potential stereoselective catalysts, emphasizing the compound's role in catalyzing important chemical transformations (Tian et al., 2012).

Chemical Synthesis and Material Applications

The compound has been utilized in the regioselective one-pot synthesis of quinoline-based 1,2,4-triazolo[1,5-a]quinoline derivatives, showcasing its versatility in creating complex molecular structures. The highest regioselectivity was achieved by L-proline, highlighting the compound's significance in achieving desired outcomes in chemical reactions (Ladani & Patel, 2015). Moreover, this compound was instrumental in the synthesis of piperidine and hydroxypiperidine analogs of nucleosides. Despite the absence of significant biological activity, the study contributes to the understanding of the compound's potential in synthesizing nucleoside analogs (Kovačková et al., 2011).

Biological and Pharmacological Research

In the field of biology and pharmacology, this compound showed promising results in the discovery of antimycobacterial spiro-piperidin-4-ones. One specific compound exhibited significant in vitro and in vivo activity against Mycobacterium tuberculosis, underscoring the compound's potential in medicinal chemistry and drug discovery (Kumar et al., 2008). Additionally, L-proline nitrate, including the piperidine structure, was used as a recyclable and green catalyst for synthesizing highly functionalized piperidines, emphasizing the compound's eco-friendly applications in pharmaceutical synthesis (Agrawal et al., 2015).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 1-(4-Piperidinyl)-L-proline dihydrochloride, is an important task of modern organic chemistry .

Mechanism of Action

properties

IUPAC Name

(2S)-1-piperidin-4-ylpyrrolidine-2-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.2ClH/c13-10(14)9-2-1-7-12(9)8-3-5-11-6-4-8;;/h8-9,11H,1-7H2,(H,13,14);2*1H/t9-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSHVJGFQYVCGD-WWPIYYJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CCNCC2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C2CCNCC2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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